molecular formula C13H13N5O4 B1664582 3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one CAS No. 87171-83-3

3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one

Cat. No. B1664582
CAS RN: 87171-83-3
M. Wt: 303.27 g/mol
InChI Key: QZDHOBJINVXQCJ-ZQTLJVIJSA-N
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Description

The compound “3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one” is a complex organic molecule. Unfortunately, the exact description of this compound could not be found in the available resources .


Synthesis Analysis

The synthesis of this compound is a complex process that involves multiple steps and reactions. Unfortunately, the specific synthesis process for this compound could not be found in the available resources .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, the specific molecular structure for this compound could not be found in the available resources .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. Unfortunately, the specific chemical reactions involving this compound could not be found in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, the specific physical and chemical properties for this compound could not be found in the available resources .

Scientific Research Applications

DNA Damage and Repair Studies

  • Pyrimido[1,2-alpha]purin-10(3H)-one, a derivative of the mentioned chemical, is known to form in DNA as a result of reactions with malondialdehyde and base propenals. It's been detected at high levels in human genomic DNA and is directly reactive to nucleophiles, indicating its role as an electrophile in the human genome, potentially leading to novel cross-linked DNA adducts (Schnetz-Boutaud et al., 2000).

Reaction and Synthesis Studies

  • This compound has been used in studies focusing on the reaction of malonaldehyde with nucleic acids. It forms specific nucleoside adducts, such as pyrimido[1,2-a]purin-10(3H)-one nucleoside, which is valuable in understanding the chemical reactions involving DNA and potential damage mechanisms (Seto et al., 1991).

Metabolic Studies

  • The compound has been the focus of metabolic studies, particularly examining its oxidative metabolism. For instance, it's been shown that it undergoes oxidative metabolism to form derivatives, such as 6-oxo-M1dG, in human liver cytosols. This highlights its potential as a biomarker for oxidative stress and DNA damage linked to certain diseases and conditions (Otteneder et al., 2006).

Corrosion Inhibition Studies

  • Interestingly, adenosine, which is structurally similar to the compound , has been studied for its corrosion inhibition properties on mild steel in hydrochloric acid solution. This application is quite different from the typical biological context but demonstrates the chemical's versatility (Sin et al., 2017).

Antioxidant Activity Research

  • Another area of research involves the study of antioxidant agents deriving from molecular combinations of vitamins C and E analogues. These studies include compounds with structural similarities to 3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one, exploring their potential in preventing oxidative damage in various biological systems (Manfredini et al., 2000).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Unfortunately, the specific safety and hazards for this compound could not be found in the available resources .

Future Directions

The future directions for research and development involving this compound would depend on its properties and potential applications. Unfortunately, the specific future directions for this compound could not be found in the available resources .

properties

IUPAC Name

3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O4/c19-5-8-7(20)4-9(22-8)18-6-15-10-11(18)16-13-14-2-1-3-17(13)12(10)21/h1-3,6-9,19-20H,4-5H2/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDHOBJINVXQCJ-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=C4N=CC=CN4C3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601007382
Record name 3-(2-Deoxypentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one

CAS RN

87171-83-3
Record name 3-(2'-Deoxyribofuranosyl)pyrimido(1,2-a)purin-10(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087171833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Deoxypentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601007382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one
Reactant of Route 2
3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one
Reactant of Route 3
3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one
Reactant of Route 4
3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one
Reactant of Route 5
3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one
Reactant of Route 6
3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimido[1,2-a]purin-10-one

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